2-Bromo-6-fluoro-4-chlorophenylboronic acid 2-Bromo-6-fluoro-4-chlorophenylboronic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC13639346
InChI: InChI=1S/C6H4BBrClFO2/c8-4-1-3(9)2-5(10)6(4)7(11)12/h1-2,11-12H
SMILES: B(C1=C(C=C(C=C1Br)Cl)F)(O)O
Molecular Formula: C6H4BBrClFO2
Molecular Weight: 253.26 g/mol

2-Bromo-6-fluoro-4-chlorophenylboronic acid

CAS No.:

Cat. No.: VC13639346

Molecular Formula: C6H4BBrClFO2

Molecular Weight: 253.26 g/mol

* For research use only. Not for human or veterinary use.

2-Bromo-6-fluoro-4-chlorophenylboronic acid -

Specification

Molecular Formula C6H4BBrClFO2
Molecular Weight 253.26 g/mol
IUPAC Name (2-bromo-4-chloro-6-fluorophenyl)boronic acid
Standard InChI InChI=1S/C6H4BBrClFO2/c8-4-1-3(9)2-5(10)6(4)7(11)12/h1-2,11-12H
Standard InChI Key FLBOJJPUUNTDGU-UHFFFAOYSA-N
SMILES B(C1=C(C=C(C=C1Br)Cl)F)(O)O
Canonical SMILES B(C1=C(C=C(C=C1Br)Cl)F)(O)O

Introduction

Chemical Identity and Structural Properties

Molecular Composition and Nomenclature

The IUPAC name for this compound is (2-bromo-4-chloro-6-fluorophenyl)boronic acid, which unambiguously defines the positions of its substituents. The SMILES notation, B(C1=C(C=C(C=C1Br)Cl)F)(O)O, provides a detailed representation of its connectivity and stereoelectronic features. The boronic acid group (-B(OH)₂) at the phenyl ring’s para position relative to the bromine atom enables participation in metal-catalyzed coupling reactions.

Table 1: Key Physicochemical Properties

PropertyValue
CAS Number2795134-19-7
Molecular FormulaC₆H₄BBrClFO₂
Molecular Weight253.26 g/mol
Purity≥95%
Storage ConditionsRoom temperature
Hazard ClassificationNot hazardous (DOT/IATA)

Applications in Organic Synthesis

Suzuki-Miyaura Cross-Coupling

This compound’s primary application lies in Suzuki-Miyaura reactions, where it acts as a boronic acid partner to aryl halides in the presence of palladium catalysts. The reaction forms biaryl structures, which are foundational in drug discovery (e.g., kinase inhibitors). For example:
Ar-B(OH)2+Ar’-XPd catalystAr-Ar’+B(OH)2X\text{Ar-B(OH)}_2 + \text{Ar'-X} \xrightarrow{\text{Pd catalyst}} \text{Ar-Ar'} + \text{B(OH)}_2\text{X}
The bromine and chlorine substituents serve as potential leaving groups for subsequent functionalization.

Material Science Applications

In polymer chemistry, this boronic acid can integrate halogenated aromatic units into conjugated systems, modulating electronic properties for optoelectronic devices. Its fluorine atom enhances thermal stability and solubility in fluorinated solvents.

ParameterRecommendation
HandlingUse in ventilated areas; avoid inhalation
StorageRoom temperature, dry environment
DisposalFollow institutional protocols for boronic acids

Stability Considerations

The boronic acid group is prone to protodeboronation under acidic or aqueous conditions. Long-term storage requires anhydrous environments to prevent degradation .

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